molecular formula C13H23NO2S B2689838 (2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol CAS No. 2137027-12-2

(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol

Cat. No. B2689838
M. Wt: 257.39
InChI Key: QVUHPLXPKNHFSD-GFCCVEGCSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula lists the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms.



Synthesis Analysis

Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This can involve various chemical reactions, techniques, and conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and others.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Properties : The compound has been used in the synthesis and characterization of Pt(II) complexes, demonstrating unique thermal and magnetic properties, with structures exhibiting square planar geometry (Baran, Kaya, & Turkyilmaz, 2012).

Polymerization Processes

  • Polymer Synthesis : It plays a role in polymer synthesis, specifically in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, leading to metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics (Bakkali-Hassani et al., 2018).

Pharmaceutical Research

  • Pharmacological Characterization : In pharmacology, derivatives of this compound, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been characterized for their high affinity and selectivity for κ-opioid receptors, showing potential in treating depression and addiction disorders (Grimwood et al., 2011).

Chemical and Structural Analysis

  • Structural and Conformational Analyses : This compound has been a subject of X-ray diffraction analysis and computational studies to understand its structural and conformational properties in different environments, contributing to a deeper understanding of molecular interactions and arrangements (Nitek et al., 2020).

Biofuel Research

  • Biofuel Production : It has been involved in biofuel research, particularly in the engineered production of 2-methylpropan-1-ol (isobutanol) in Escherichia coli, demonstrating the potential of biofuels as an alternative energy source (Bastian et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could be based on the results of the previous analyses.


properties

IUPAC Name

(2R)-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-10(2)16-9-12(15)7-14(4)8-13-11(3)5-6-17-13/h5-6,10,12,15H,7-9H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHPLXPKNHFSD-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CC(COC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C)C[C@H](COC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol

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